

An In-depth Technical Guide to tRNA-Derived Fragments (tRFs) and Their Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-Trfs

Cat. No.: B12419638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA), traditionally known for its canonical role in protein synthesis, has emerged as a source of a novel class of small non-coding RNAs known as tRNA-derived fragments (tRFs). These fragments are not random degradation products but are precisely generated through the cleavage of precursor or mature tRNAs by specific ribonucleases.[1][2][3] Growing evidence indicates that tRFs are critical regulators of various biological processes and are implicated in the pathophysiology of numerous human diseases, including cancer, neurological disorders, and metabolic diseases.[4][5] This technical guide provides a comprehensive overview of tRFs, including their biogenesis, classification, and diverse functions, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Biogenesis and Classification of tRNA-Derived Fragments

tRFs are generated from pre-tRNAs or mature tRNAs through cleavage by enzymes such as Angiogenin (ANG), Dicer, and RNase Z/ELAC2. They are broadly classified based on their site of origin from the parent tRNA.

The main classes of tRFs include:

- tRF-5s: Derived from the 5' end of mature tRNAs, these are further subdivided into tRF-5a, tRF-5b, and tRF-5c based on their length.
- tRF-3s: Originating from the 3' end of mature tRNAs, these fragments include the CCA tail.
- tRF-1s: Generated from the 3' trailer sequence of pre-tRNAs during their maturation.
- Internal tRFs (i-tRFs): Produced from the internal region of mature tRNAs.
- tRNA Halves (tiRNAs): These are longer fragments (31-40 nucleotides) generated by the cleavage of the anticodon loop of mature tRNAs, typically under stress conditions, resulting in 5'-tiRNAs and 3'-tiRNAs.

The biogenesis of these fragments is a regulated process, influenced by cellular conditions and stress, leading to specific tRF profiles in different physiological and pathological states.

Quantitative Dysregulation of tRFs in Disease

The expression levels of specific tRFs are significantly altered in various diseases, highlighting their potential as biomarkers and therapeutic targets. The following tables summarize the quantitative changes in tRF expression across different disease contexts.

Cancer

tRF Name	Cancer Type	Tissue/Fluid	Fold Change (Tumor vs. Normal)	p-value	Reference
tRF-32-XSXMSL73V L4YK	Breast Cancer	Tissue	6.5781	0.0226	
tRF-32-Q99P9P9NH 57SJ	Breast Cancer	Tissue	-2.6476	0.0189	
tRF-17-79MP9PP	Breast Cancer	Tissue	-4.8984	0.0276	
tRF-Gly-CCC-046	Breast Cancer	Tissue	Downregulated	< 0.0001	
tRF-Tyr-GTA-010	Breast Cancer	Tissue	Downregulated	< 0.0001	
tRF-Pro-TGG-001	Breast Cancer	Tissue	Downregulated	< 0.0001	
tRF-Ser-TGA-010	Lung Adenocarcinoma	Tissue	Downregulated	< 0.05	
tRF-Arg-CCT-018	Lung Adenocarcinoma	Tissue	Downregulated	< 0.05	
tRF-Val-CAC-017	Lung Adenocarcinoma	Tissue	Downregulated	< 0.05	
tRF-22-WB86Q3P92	Colorectal Cancer	Tissue	Upregulated	< 0.05	
tRF-22-WE8SPOX52	Colorectal Cancer	Tissue	Upregulated	< 0.05	

tRF-3022b	Colorectal Cancer	Tissue & Plasma Exosomes	Upregulated	< 0.05
-----------	-------------------	--------------------------	-------------	--------

Neurological Disorders

tRF Name	Disease	Brain Region/Fluid	Fold Change (Disease vs. Control)	p-value	Reference
Overall tRFs	Alzheimer's Disease	Hippocampus	2.4-fold increase	< 0.05	
tRF5s (Top 10 expressed)	Alzheimer's Disease	Hippocampus	Upregulated	< 0.05	
tRF-Thr-CGT-003	Alzheimer's Disease (Mouse Model)	Brain	Upregulated	< 0.05	
tRF-Leu-CAA-004	Alzheimer's Disease (Mouse Model)	Brain	Downregulated	< 0.05	
tRF-20-1HPSR9O9	Alzheimer's Disease	Small neuron-derived extracellular vesicles	Upregulated	< 0.05	
tRF-33-RM7KYUPR ENRHD2	Alzheimer's Disease	Small neuron-derived extracellular vesicles	Downregulated	< 0.05	

Metabolic Diseases

tRF Name	Disease	Tissue/Fluid	Fold Change (Disease vs. Control)	p-value	Reference
tRF-Val-CAC-005	Nonalcoholic Fatty Liver Disease	Plasma	Upregulated	< 0.01	
tiRNA-His-GTG-001	Nonalcoholic Fatty Liver Disease	Plasma	Upregulated	< 0.01	
tRF-Ala-CGC-006	Nonalcoholic Fatty Liver Disease	Plasma	Upregulated	< 0.01	
tRF-3001b	Nonalcoholic Fatty Liver Disease (Mouse Model)	Liver	Upregulated	< 0.05	
tRF-1-28-Glu-TTC-3-M2	Type 2 Diabetes (Overweight)	Adipose Tissue	Upregulated	< 0.05	
tRF-1-31-His-GTG-1	Type 2 Diabetes (Overweight)	Adipose Tissue	Downregulated	< 0.05	
tRF5-GluCTC	Diabetic Nephropathy	Serum	Upregulated	< 0.05	
tRF5-AlaCGC	Diabetic Nephropathy	Serum	Upregulated	< 0.05	
tRF3-GlyGCC	Diabetic Nephropathy	Serum	Downregulated	< 0.05	

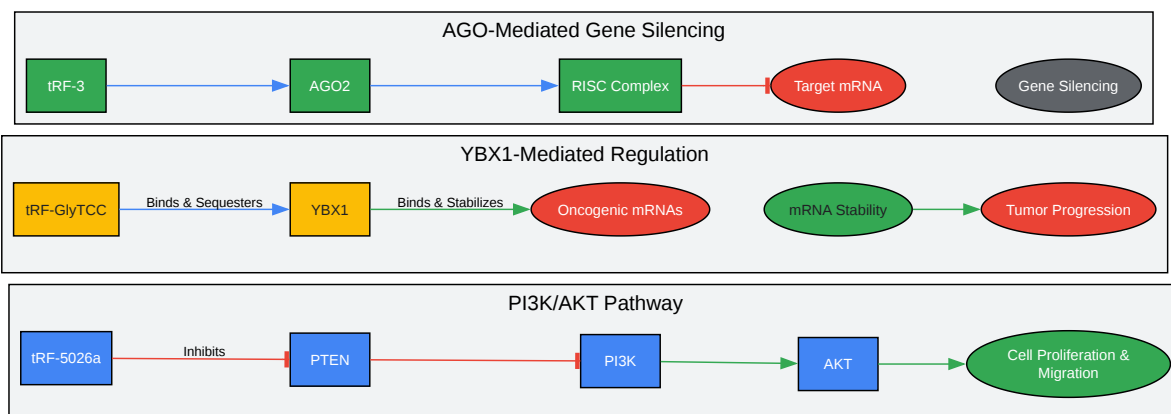
Functions of tRNA-Derived Fragments

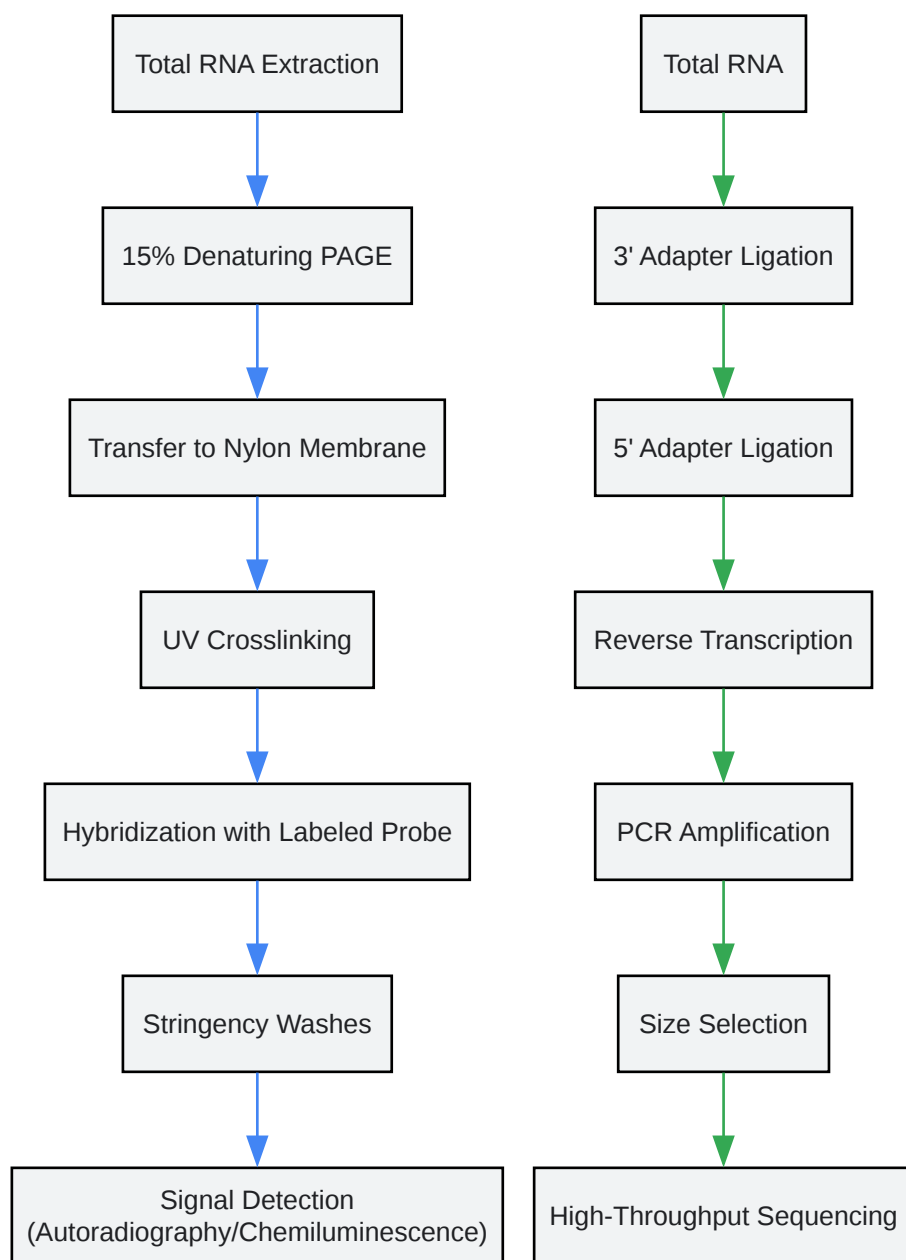
tRFs exert their biological functions through diverse mechanisms, acting as key regulators in numerous cellular processes.

- **Translational Regulation:** tRFs can inhibit protein synthesis by interfering with ribosome biogenesis or by displacing translation initiation factors. Some tRFs, particularly 5'-tiRNAs, can displace the eIF4G/A complex, thereby inhibiting translation initiation.
- **Gene Silencing:** Certain tRFs can function in a manner analogous to microRNAs (miRNAs), associating with Argonaute (AGO) proteins to mediate the silencing of target mRNAs. This interaction can lead to mRNA degradation or translational repression.
- **Regulation of RNA-Binding Proteins:** tRFs can interact with RNA-binding proteins (RBPs), thereby modulating their activity. A prominent example is the interaction with Y-box binding protein 1 (YBX1), where tRFs can displace oncogenic transcripts from YBX1, leading to their destabilization.
- **Cell Proliferation and Apoptosis:** Dysregulation of tRF expression has been shown to impact cell cycle progression, proliferation, and apoptosis in various cancer types.
- **Stress Response:** The production of certain tRFs, especially tiRNAs, is induced by various stress conditions, and these fragments play a role in the cellular stress response.

Key Signaling Pathways Modulated by tRFs

tRFs are increasingly recognized as important components of cellular signaling networks. They can influence major pathways implicated in cell growth, survival, and metabolism.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Endogenous tRNA-Derived Fragments Suppress Breast Cancer Progression via YBX1 Displacement [cancer.fr]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tRNA-Derived Fragments in Alzheimer's Disease: Implications for New Disease Biomarkers and Neuropathological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel tRNA-derived fragment tRF-3022b modulates cell apoptosis and M2 macrophage polarization via binding to cytokines in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tRNA-Derived Fragments (tRFs) and Their Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419638#what-are-trna-derived-fragments-and-their-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com